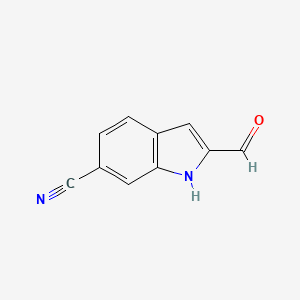

2-Formyl-1H-indole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGVNQOBGZODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544010 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-63-6 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Properties, Synthesis, and Applications

Abstract: 2-Formyl-1H-indole-6-carbonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a reactive aldehyde at the C2 position and a versatile nitrile group on the benzene ring portion of the indole scaffold makes it a highly valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data for characterization, a field-proven synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2]

This compound emerges as a particularly strategic derivative. It combines the foundational indole core with two orthogonal and highly versatile functional groups:

-

The C2-Formyl Group: An aldehyde that serves as a key handle for chain extension and diversification through reactions like condensation, oxidation, reduction, and Wittig olefination.

-

The C6-Carbonitrile Group: A functional group that can be transformed into amines, amides, or carboxylic acids, or used to modulate the electronic properties and metabolic stability of derivative compounds.

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed technical examination of this molecule to facilitate its effective use in synthesis and discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The properties of this compound are well-defined, ensuring reliable identification and handling.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential information for laboratory use, including storage and handling.

| Property | Value | Source |

| CAS Number | 104291-63-6 | [3][4][5][6] |

| Molecular Formula | C₁₀H₆N₂O | [4][5][7] |

| Molecular Weight | 170.17 g/mol | [4] |

| Appearance | Olive colored powder | [3] |

| Purity | ≥98% (typical) | [4] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [7] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous structural fingerprint. The ¹H NMR data is particularly informative for confirming the identity and purity of the compound.

| Data Type | Key Peaks and Interpretation | Source |

| ¹H NMR (DMSO-d₆) | δ 12.50 (s, 1H): The acidic proton of the indole N-H group. Its significant downfield shift is characteristic. | [3] |

| δ 9.97 (s, 1H): The singlet corresponding to the aldehyde proton (-CHO) at the C2 position. | [3] | |

| δ 7.96-7.91 (m, 2H): Aromatic protons, likely corresponding to H4 and H5 on the benzene ring. | [3] | |

| δ 7.52-7.42 (m, 2H): Aromatic protons, likely corresponding to H3 and H7 on the indole core. | [3] | |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch. ~2230 cm⁻¹: C≡N (nitrile) stretch. ~1670 cm⁻¹: C=O (aldehyde) stretch. | Inferred from functional groups |

| Mass Spectrometry | [M+H]⁺ m/z: 171.05 | Calculated |

Synthesis Methodology: A Validated Protocol

The most common and reliable synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 2-Hydroxymethylindole-6-carbonitrile.

Causality in Reagent Selection

The choice of activated manganese dioxide (MnO₂) is deliberate and critical.[3] MnO₂ is a mild and highly chemoselective oxidizing agent for allylic and benzylic alcohols. Its key advantages in this context are:

-

High Selectivity: It preferentially oxidizes the primary alcohol at the C2 position without affecting the sensitive indole ring or the nitrile group.

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preventing degradation of the starting material or product.

-

Heterogeneous Nature: As a solid reagent, excess MnO₂ and its byproducts are easily removed by simple filtration, simplifying the purification process.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[3]

-

Reaction Setup: Dissolve 2-hydroxymethylindole-6-carbonitrile (1.0 eq) in a suitable solvent such as acetone (approx. 25 mL per gram of starting material).

-

Oxidation: Add activated manganese dioxide (MnO₂, ~3.0 eq) to the solution. Stir the resulting suspension vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 2:1). The product will have a lower Rf value than the starting alcohol. The reaction may require additional portions of MnO₂ and extended stirring (up to 40 hours) for completion.[3]

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the solid MnO₂. Wash the filter cake thoroughly with additional acetone to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure. The final product can be further purified by recrystallization from a dichloromethane/hexane mixture to yield this compound as an olive-colored powder.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile building block for creating diverse molecular architectures. The reactivity at each functional group can be selectively addressed.

-

Reactions at the Formyl Group: The aldehyde is an electrophilic center, prime for nucleophilic attack. This allows for:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C2-aminomethyl indoles.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the introduction of various substituted vinyl groups.

-

Condensation Reactions: Formation of imines (Schiff bases) with anilines or hydrazones with hydrazines, which can be starting points for further cyclization reactions.[8]

-

Oxidation/Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

-

-

Reactions at the Nitrile Group: The nitrile is a stable but transformable group.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding C6-carboxylic acid or C6-carboxamide.

-

Reduction: Can be reduced to a C6-aminomethyl group using powerful reducing agents like LiAlH₄.

-

Cycloadditions: Can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

-

Reactions at the Indole Nitrogen (N-H): The indole nitrogen is weakly acidic and can be deprotonated and subsequently functionalized.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold for generating novel bioactive molecules. Its derivatives are prime candidates for screening against various therapeutic targets.

-

Scaffold for Kinase Inhibitors: The indole core is a common feature in many ATP-competitive kinase inhibitors. The C2 and C6 positions provide vectors for exploring the solvent-exposed regions and deep hydrophobic pockets of kinase active sites.

-

Precursor for Antiviral Agents: Functionalized indoles have shown promise as inhibitors of viral entry and replication. Notably, indole derivatives have been developed as small molecule fusion inhibitors targeting the gp41 hydrophobic pocket of the HIV-1 virus.[10] this compound provides an ideal starting point for synthesizing analogs that mimic the key hydrophobic and hydrogen-bonding interactions required for potent inhibition.

-

Anticancer Drug Development: The indole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including tubulin polymerization inhibition and enzyme inhibition.[2] The ability to rapidly generate a library of diverse compounds from this starting material is highly advantageous for identifying new leads in oncology.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, validated synthesis protocol, and multi-faceted reactivity make it an indispensable tool for researchers. By leveraging the strategic placement of its formyl and nitrile groups, scientists can efficiently construct complex molecular architectures to probe biological systems and develop next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 104291-63-6 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 104291-63-6|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Formyl-1H-indole-6-carbonitrile

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of 2-Formyl-1H-indole-6-carbonitrile, a valuable building block for pharmaceutical and materials science research. The synthesis commences with the well-established Fischer indole synthesis to construct the core heterocyclic structure, followed by a selective oxidation to introduce the formyl group. This guide provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and characterization data to ensure reproducibility and facilitate further research and development.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. The strategic incorporation of a formyl group at the 2-position and a nitrile group at the 6-position of the indole ring system, as seen in this compound, provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the indole ring, while the formyl group serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions. This unique combination of functional groups makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics and advanced organic materials.

This guide presents a scientifically sound and validated two-step approach for the synthesis of this key intermediate, focusing on clarity, reproducibility, and a thorough understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a 2-methylindole intermediate, followed by its selective oxidation. This strategy circumvents the challenges associated with the direct formylation of an electron-deficient indole ring.

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 6-Cyano-2-methyl-1H-indole

The first step employs the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. In this specific case, 4-cyanophenylhydrazine hydrochloride is reacted with acetone in the presence of a catalytic amount of acid to yield the desired 6-cyano-2-methyl-1H-indole.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving the formation of a phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1]

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Cyano-2-methyl-1H-indole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Cyanophenylhydrazine Hydrochloride | 169.61 | 10.0 | 59.0 |

| Acetone | 58.08 | 6.85 | 118 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium Bicarbonate (sat. aq. soln.) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanophenylhydrazine hydrochloride (10.0 g, 59.0 mmol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature to achieve a suspension.

-

Add acetone (6.85 g, 118 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water (approx. 500 mL).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-cyano-2-methyl-1H-indole as a solid.

Characterization of 6-Cyano-2-methyl-1H-indole

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, NH), 7.85 (s, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 7.25 (dd, J=8.4, 1.6 Hz, 1H, Ar-H), 6.25 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 137.2, 128.9, 125.4, 121.8, 119.7, 119.3, 111.2, 102.6, 13.8.

Part 2: Synthesis of this compound

The second step involves the selective oxidation of the 2-methyl group of 6-cyano-2-methyl-1H-indole to the corresponding aldehyde using selenium dioxide (SeO₂).[4][5] This reaction, often referred to as the Riley oxidation, is a well-established method for the oxidation of activated methyl and methylene groups.[6]

Reaction Mechanism: Selenium Dioxide Oxidation

The mechanism of selenium dioxide oxidation of an activated methyl group involves an initial ene reaction, followed by a[4][7]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[8]

Figure 3: Simplified mechanism of the selenium dioxide oxidation.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 6-Cyano-2-methyl-1H-indole | 156.18 | 5.0 | 32.0 |

| Selenium Dioxide | 110.96 | 4.26 | 38.4 |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 2 mL | - |

| Dichloromethane | - | As needed | - |

| Celite® | - | As needed | - |

Procedure:

-

Caution: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood.

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-cyano-2-methyl-1H-indole (5.0 g, 32.0 mmol), selenium dioxide (4.26 g, 38.4 mmol), 1,4-dioxane (100 mL), and water (2 mL).

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.50 (s, 1H, NH), 9.97 (s, 1H, CHO), 7.96-7.91 (m, 2H, Ar-H), 7.52-7.42 (m, 2H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 182.1, 139.8, 137.5, 128.4, 126.9, 125.3, 120.1, 119.8, 113.2, 105.7.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The presented pathway, commencing with the Fischer indole synthesis of 6-cyano-2-methyl-1H-indole and culminating in a selective selenium dioxide oxidation, provides a practical route to this valuable synthetic intermediate. The detailed experimental protocols, mechanistic insights, and comprehensive characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the further exploration and utilization of this versatile molecular scaffold.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

An In-depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Formyl-1H-indole-6-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, synthetic routes, and its significance as a precursor in the synthesis of pharmacologically active agents.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional indole derivative characterized by a formyl group at the 2-position and a nitrile group at the 6-position of the indole ring. This unique substitution pattern imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Molecular Formula and Structure

-

IUPAC Name: this compound

The core of the molecule is an indole scaffold, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The strategic placement of the electron-withdrawing formyl and nitrile groups significantly influences the electron density distribution within the indole ring system, thereby dictating its reactivity.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | Olive colored powder | [4] |

| Purity | ≥98% | [1] |

| Boiling Point | 429.6±25.0°C | [3] |

| SMILES | O=CC1=CC2=C(N1)C=C(C=C2)C#N | [2] |

| Storage | Inert atmosphere, -20°C to 8°C | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The ¹H NMR data is particularly informative.

-

¹H NMR (DMSO-d₆): δ 12.50 (s, 1H, NH), 9.97 (s, 1H, CHO), 7.96-7.91 (m, 2H, Ar-H), 7.52-7.42 (m, 2H, Ar-H)[4]

The downfield chemical shifts of the indole NH proton (12.50 ppm) and the formyl proton (9.97 ppm) are characteristic and indicative of their chemical environment. The aromatic protons appear in the range of 7.42-7.96 ppm.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol precursor, 2-hydroxymethylindole-6-carbonitrile. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation or side reactions.

Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is based on a reported procedure and is designed for reproducibility in a standard laboratory setting.[4]

-

Dissolution: Dissolve 2-hydroxymethylindole-6-carbonitrile (12.2 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add activated manganese dioxide (36 mmol) to the solution. The use of MnO₂ is advantageous as it is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. To drive the reaction to completion, an additional portion of manganese dioxide (12 mmol) can be added, and stirring continued for another 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the insoluble manganese salts. Wash the solid residue with acetone (20 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture.

-

Recrystallization: For obtaining a high-purity product, recrystallize the compound from a dichloromethane/hexane solvent system to yield an olive-colored powder.[4]

Reactivity and Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] The presence of both a formyl and a nitrile group on the indole core of this compound provides two reactive handles for further chemical transformations, making it a highly versatile building block.

Chemical Reactivity

-

The Formyl Group: The aldehyde functionality at the C2 position can undergo a wide range of reactions, including reductive amination to introduce diverse amine substituents, Wittig reactions to form alkenes, and condensation reactions to build more complex heterocyclic systems.

-

The Nitrile Group: The cyano group at the C6 position can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations allow for the introduction of new functional groups that can modulate the pharmacological properties of the final compound.

Significance in Drug Development

The indole nucleus is a core component of many drugs targeting various diseases.[3] For instance, indole derivatives have shown promise as anticancer, analgesic, and psychiatric medications.[3] The ability to functionalize this compound at two distinct positions allows for the generation of large libraries of novel indole-based compounds for high-throughput screening in drug discovery campaigns. The indole scaffold itself is a key element for the discovery of new drug candidates.[5]

Workflow for Derivative Synthesis

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a precursor for the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening the door to the exploration of a wide range of novel indole derivatives with potential therapeutic applications.

References

A Technical Guide to the Spectral Analysis of 2-Formyl-1H-indole-6-carbonitrile

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Formyl-1H-indole-6-carbonitrile (CAS: 104291-63-6), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1][2][3] As a molecule incorporating three key functional groups—an indole ring, an aldehyde, and a nitrile—its structural elucidation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document is structured to provide not only the spectral data but also the underlying scientific principles and field-proven insights necessary for its interpretation. We will delve into the causality behind experimental choices and present self-validating protocols for data acquisition. Where experimental data is not publicly available, we will employ a predictive approach grounded in established spectroscopic principles and data from analogous structures, a common and essential practice in the characterization of novel or sparsely documented molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₆N₂O and a molecular weight of 170.17 g/mol .[2][3] The structure features a bicyclic indole core, which is an aromatic heterocycle. An electron-withdrawing formyl (aldehyde) group is substituted at the C2 position of the pyrrole ring, and a cyano (nitrile) group is at the C6 position of the benzene ring. This specific arrangement of functional groups dictates the molecule's electronic properties and, consequently, its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons.

Experimental Data: The reported ¹H NMR spectrum of this compound was acquired in a deuterated dimethyl sulfoxide (DMSO-d₆) solution.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.50 | Singlet | 1H | N-H (Indole) |

| 9.97 | Singlet | 1H | -CHO (Aldehyde) |

| 7.96-7.91 | Multiplet | 2H | H-4, H-7 |

| 7.52-7.42 | Multiplet | 2H | H-3, H-5 |

Interpretation and Expertise:

-

Indole N-H Proton (δ 12.50): The significant downfield shift to 12.50 ppm is characteristic of an indole N-H proton. This deshielding is a result of the proton's acidic nature and its participation in hydrogen bonding with the DMSO solvent. Its singlet multiplicity confirms the absence of adjacent protons to couple with.

-

Aldehyde Proton (δ 9.97): The signal at 9.97 ppm is unequivocally assigned to the formyl proton (-CHO). Aldehydic protons resonate far downfield due to the strong deshielding effect of the carbonyl group's anisotropy.[4] The singlet nature indicates no vicinal protons.

-

Aromatic Protons (δ 7.96-7.42): The aromatic region is complex due to the substituted indole ring. The electron-withdrawing nature of the nitrile group at C6 and the formyl group at C2 significantly influences the chemical shifts of the ring protons. The multiplet between 7.96-7.91 ppm likely corresponds to the protons on the benzene ring (H-4 and H-7), which are deshielded by the anisotropic effects of the fused ring system and the nitrile group. The multiplet at 7.52-7.42 ppm would then correspond to the remaining protons, H-3 on the pyrrole ring and H-5 on the benzene ring. A definitive assignment of these overlapping multiplets would require two-dimensional NMR experiments like COSY and HMBC.

¹³C NMR Spectral Analysis (Predictive)

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~185 | C=O (Aldehyde) | Aldehyde carbonyl carbons are strongly deshielded and typically appear in this region.[5] |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~138 | C-2 | Carbon bearing the formyl group, deshielded. |

| ~135 | C-3a | Quaternary carbon at the other ring fusion. |

| ~128 | C-4 | Aromatic CH. |

| ~125 | C-7 | Aromatic CH, adjacent to the indole nitrogen. |

| ~122 | C-5 | Aromatic CH. |

| ~120 | C≡N (Nitrile) | Nitrile carbons typically appear in this region.[5] |

| ~115 | C-3 | Aromatic CH on the pyrrole ring. |

| ~105 | C-6 | Quaternary carbon bearing the nitrile group. Its shift is influenced by the electron-withdrawing nitrile. |

Causality Behind Predictions: The predictions are based on the principle of substituent additivity. The chemical shifts of the parent indole are taken as a baseline. The electron-withdrawing aldehyde group at C-2 will deshield C-2 and C-3. The nitrile group at C-6 will deshield C-6 and influence the shifts of the other carbons in the benzene ring. These predictions provide a robust framework for interpreting an experimental spectrum.

NMR Data Acquisition Protocol

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₀H₆N₂O), the exact mass is 170.0480 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at this m/z value, confirming the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) would likely induce fragmentation. The indole ring is relatively stable, so initial fragmentation is expected to occur at the substituents.

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Expert Interpretation:

-

Molecular Ion (m/z 170): The most intense peak in the high m/z region should be the molecular ion peak.

-

Loss of a Hydrogen Radical (m/z 169): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable [M-H]⁺ ion.[6]

-

Loss of the Formyl Radical (m/z 141): Cleavage of the C-C bond between the indole ring and the formyl group would result in the loss of a formyl radical (•CHO), yielding a cation at m/z 141. This would be a prominent peak.

-

Loss of HCN (m/z 114): The fragment at m/z 141 (indole-6-carbonitrile cation) could subsequently lose a molecule of hydrogen cyanide (HCN) from the nitrile group and the indole ring, a characteristic fragmentation for aromatic nitriles, resulting in a fragment at m/z 114.

Mass Spectrometry Protocol

Caption: Protocol for obtaining high-resolution mass spectrometry data.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic vibrations of its three main functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3400 | N-H Stretch | Indole | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2820 and ~2720 | C-H Stretch | Aldehyde (Fermi doublet) | Medium, Sharp |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1680 | C=O Stretch | Aldehyde (conjugated) | Strong, Sharp |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

Expert Interpretation:

-

N-H Stretch (~3400 cm⁻¹): A sharp peak in this region is a clear indicator of the N-H bond in the indole ring.[7]

-

Aldehyde C-H Stretches (~2820 and ~2720 cm⁻¹): The presence of two distinct, sharp peaks in this region, known as a Fermi doublet, is a hallmark of an aldehyde C-H bond and is a powerful diagnostic tool.[5]

-

Nitrile C≡N Stretch (~2230 cm⁻¹): The carbon-nitrogen triple bond gives a very characteristic sharp, strong absorption in a relatively uncongested region of the spectrum, making it easy to identify. For aromatic nitriles, this peak is at a slightly lower wavenumber due to conjugation.

-

Aldehyde C=O Stretch (~1680 cm⁻¹): The carbonyl stretch is one of the most intense peaks in the spectrum. Its position below 1700 cm⁻¹ indicates that the aldehyde is conjugated with the aromatic indole system, which weakens the C=O bond and lowers its vibrational frequency.[8]

IR Spectroscopy Protocol

A common and reliable method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural characterization of this compound is a textbook example of the synergistic use of modern spectroscopic techniques. The ¹H NMR data provides a clear picture of the proton framework. While experimental ¹³C NMR, MS, and IR data are not widely published, a predictive analysis based on established chemical principles provides a robust and reliable framework for their interpretation. The distinct signatures of the indole N-H, the aldehydic proton and carbonyl group, and the nitrile functionality allow for an unambiguous confirmation of the molecule's structure. The protocols and interpretive guidance provided herein serve as a comprehensive resource for researchers working with this compound and other similarly complex heterocyclic systems.

References

- 1. This compound | 104291-63-6 [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. 104291-63-6|this compound|BLD Pharm [bldpharm.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Physicochemical Properties and Practical Applications

This guide provides a comprehensive technical overview of 2-Formyl-1H-indole-6-carbonitrile (CAS No: 104291-63-6), a key intermediate in pharmaceutical research and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's solubility, physical characteristics, and practical handling protocols, grounded in established scientific principles and experimental validation.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block for targeting diverse biological pathways. This compound, as a functionalized indole derivative, presents multiple reaction sites for further chemical modifications, making it a versatile precursor in the synthesis of complex bioactive molecules. This guide aims to provide a foundational understanding of its physicochemical properties to facilitate its effective use in research and development.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental settings and formulation development. This section outlines the key characteristics of this compound.

General Properties

| Property | Value | Source |

| CAS Number | 104291-63-6 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Appearance | Olive colored powder | [1] |

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source |

| pKa | 13.22 ± 0.30 | ChemicalBook |

| XlogP | 1.6 | PubChemLite |

The predicted pKa suggests that the indole N-H proton is weakly acidic, a characteristic feature of the indole ring system. The predicted XlogP value indicates a moderate lipophilicity, suggesting the compound may have reasonable solubility in both polar organic solvents and, to a lesser extent, in non-polar environments.

Solubility Profile: A Practical Guide

The solubility of a compound is a critical determinant of its utility in various experimental and formulation contexts. Due to the lack of specific quantitative solubility data in published literature, this section provides a qualitative solubility assessment based on the structural features of this compound and general principles of solubility for similar organic compounds.

Based on its structure, which includes a polar formyl group, a nitrile group, and the indole N-H capable of hydrogen bonding, this compound is expected to be soluble in polar aprotic solvents and to a lesser extent in polar protic solvents. Its solubility in non-polar solvents is likely to be limited.

Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding, but the overall aromatic character may limit high solubility. |

| Moderately Polar | Acetone, Acetonitrile, Ethyl Acetate | Sparingly to Moderately Soluble | Intermediate polarity allows for some interaction with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | "Like dissolves like" principle; the polar nature of the molecule limits its solubility in non-polar environments. |

| Aqueous | Water | Insoluble | The hydrophobic indole ring system dominates, leading to poor water solubility. |

Experimental Protocols

To ensure reproducibility and accuracy in research, standardized experimental protocols are essential. This section provides a detailed methodology for the qualitative determination of solubility and a summary of a reported synthesis protocol.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 0.1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: Complete dissolution of the solid.

-

Sparingly Soluble: Partial dissolution of the solid.

-

Insoluble: No apparent dissolution of the solid.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Caption: Workflow for Qualitative Solubility Determination.

Synthesis of this compound

The following is a summary of a reported general procedure for the synthesis of this compound from 2-hydroxymethylindole-6-carbonitrile.[1]

Reaction Scheme:

Procedure Summary:

-

Dissolution: 2-hydroxymethylindole-6-carbonitrile is dissolved in acetone.

-

Oxidation: Manganese dioxide is added to the solution, and the mixture is stirred at room temperature.

-

Reaction Monitoring: The reaction progress is monitored, and additional manganese dioxide may be added to drive the reaction to completion.

-

Workup: Upon completion, the solid manganese dioxide is removed by filtration through diatomaceous earth. The solid residue is washed with acetone.

-

Purification: The combined filtrates are concentrated under reduced pressure. The crude product is then purified by silica gel chromatography, eluting with a suitable solvent system such as ethyl acetate.

-

Recrystallization: The purified product can be further recrystallized from a solvent mixture like dichloromethane/hexane to yield the final product as an olive-colored powder.[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound.

-

¹H NMR (DMSO-d₆): δ 12.50 (s, 1H), 9.97 (s, 1H), 7.96-7.91 (m, 2H), 7.52-7.42 (m, 2H).[1] The singlet at 12.50 ppm corresponds to the indole N-H proton, and the singlet at 9.97 ppm is characteristic of the aldehyde proton. The multiplets in the aromatic region are consistent with the substituted indole ring system.

-

-

FT-IR: Expected to show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C≡N stretching (around 2230 cm⁻¹), C=O stretching of the aldehyde (around 1670 cm⁻¹), and C-H and C=C stretching in the aromatic region.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 170.

-

UV-Vis: Indole and its derivatives typically exhibit absorption maxima in the range of 260-290 nm.

-

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of the compound.

-

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere at -20°C is advisable.[3]

-

Stability: While specific stability studies are not widely published, indole derivatives can be susceptible to degradation upon exposure to light and air. The presence of the aldehyde group may also lead to oxidation over time.

Applications in Drug Discovery and Development

The indole scaffold is a key component in a multitude of approved drugs and clinical candidates. Functionalized indoles like this compound serve as crucial intermediates in the synthesis of these complex molecules. The formyl and nitrile groups provide versatile handles for a variety of chemical transformations, including:

-

Reductive amination of the formyl group to introduce diverse amine functionalities.

-

Wittig and related olefination reactions to extend the carbon framework.

-

Conversion of the nitrile group to amines, amides, carboxylic acids, or tetrazoles, which are common functional groups in bioactive compounds.

The strategic placement of the formyl and nitrile groups on the indole ring allows for the exploration of a wide chemical space, enabling the synthesis of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, general guidelines for handling fine organic chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

In case of contact: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with the reactivity of its functional groups, make it an important intermediate for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its key characteristics and practical considerations to aid researchers in its effective utilization. A thorough understanding of its solubility, stability, and handling requirements is essential for advancing research and development efforts that leverage this important indole derivative.

References

A Technical Guide to Elucidating the Mechanism of Action for 2-Formyl-1H-indole-6-carbonitrile (FICN)

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-Formyl-1H-indole-6-carbonitrile (FICN), a specific yet under-characterized member of this family, presents a compelling case for in-depth mechanistic investigation.[4][5] This technical guide provides a comprehensive, structured, and field-proven framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of novel small molecules like FICN. By integrating cutting-edge methodologies—from initial phenotypic screening and target identification to pathway deconvolution and in vivo validation—this document serves as a roadmap for transforming a promising chemical entity into a well-understood therapeutic candidate. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Imperative of Mechanism of Action Studies

Understanding the precise biochemical interactions through which a small molecule exerts its pharmacological effect is a cornerstone of modern drug discovery.[6] For a novel chemical entity (NCE) such as this compound (FICN), elucidating its Mechanism of Action (MoA) is not merely an academic exercise; it is critical for rational drug design, predicting potential toxicities, identifying patient populations, and navigating the regulatory landscape.[7] While phenotypic screens can identify compounds with desirable cellular effects, they do not reveal the molecular target or the pathway responsible.[8][9] This guide outlines a multi-faceted approach to bridge this knowledge gap.

The indole ring is a versatile heterocyclic scaffold known to interact with a diverse range of biological targets, including kinases, tubulin, and histone deacetylases.[1][3][10] This promiscuity underscores the need for a rigorous, unbiased investigation into FICN's specific MoA. Our strategy is built on a logical progression of experiments designed to first identify the direct binding partner(s) of the compound and then to map the downstream cellular consequences of this interaction.

This process involves three core phases:

-

Target Hypothesis Generation and Identification: Employing broad, unbiased techniques to identify the primary protein target(s) of FICN.

-

Target Validation and Pathway Deconvolution: Confirming direct target engagement in a cellular context and mapping the downstream signaling cascades.

-

In Vivo Confirmation: Validating the MoA in a relevant physiological system to establish a clear link between target engagement and therapeutic effect.

Part 1: Unbiased Target Identification Strategies

The first crucial step is to determine the specific biomolecule(s) with which FICN directly interacts. This process, often called target deconvolution, moves from a phenotypic observation to a concrete molecular hypothesis. We will employ complementary, state-of-the-art methods to maximize the probability of success.[9][11]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC-MS is a powerful biochemical method for isolating and identifying the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[7][12][13] The strategy involves immobilizing FICN on a solid support to "fish" for its targets.

Causality of Experimental Choice: This direct approach is chosen for its ability to physically isolate binding proteins, providing strong evidence of a direct interaction.[14] The success of this technique hinges on synthesizing an FICN analog with a linker for immobilization that does not disrupt its biological activity. A chemically inert linker attached to a non-critical position on the indole scaffold is essential.

Experimental Workflow: AC-MS for FICN Target ID

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: FICN Affinity Chromatography

-

Synthesis & Immobilization: Synthesize an FICN derivative with an aliphatic linker arm terminating in a primary amine. Covalently couple this derivative to NHS-activated Sepharose beads. Prepare control beads using the linker alone.

-

Lysate Preparation: Culture and harvest a relevant cell line (e.g., a cancer cell line where FICN shows anti-proliferative effects). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the clarified cell lysate with the FICN-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively to remove non-specific binders. A typical wash series includes:

-

3 washes with lysis buffer.

-

3 washes with lysis buffer + 150 mM NaCl.

-

3 washes with lysis buffer + 500 mM NaCl.

-

2 washes with a low-salt buffer to prepare for elution.

-

-

Elution: Elute bound proteins using 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Identification: Run the eluates on an SDS-PAGE gel. Excise unique bands appearing in the FICN lane but not the control lane. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[14]

Part 2: Target Engagement and Pathway Analysis

Identifying a potential target with AC-MS is a critical first step, but it is not sufficient. We must confirm that FICN engages this target within the complex environment of an intact cell and then characterize the downstream consequences of this engagement.[15][16]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target interaction in living cells.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] This thermal stabilization can be measured and quantified.

Causality of Experimental Choice: CETSA is the gold standard for confirming target engagement in situ.[16] Unlike assays with purified proteins, it accounts for cellular factors like ATP concentration, post-translational modifications, and protein complexes, providing high physiological relevance.[18] A positive CETSA result demonstrates that FICN can access its target inside the cell and bind to it with sufficient affinity to cause stabilization.

Experimental Workflow: CETSA for FICN Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with a predetermined concentration of FICN (e.g., 10x EC50) or vehicle (DMSO) for 1 hour.

-

Heating: Harvest cells by trypsinization, wash, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis & Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein (identified via AC-MS) in the soluble fraction using Western blotting with a specific antibody.

-

Data Analysis: Digitize the Western blot bands and normalize the intensity of each band to the 40°C sample. Plot the normalized soluble protein fraction against temperature for both vehicle- and FICN-treated samples to generate melting curves. The shift in the melting temperature (Tm) indicates target engagement.

Data Presentation: Hypothetical CETSA Results

Let's hypothesize that AC-MS identified Kinase X as a primary target of FICN.

| Temperature (°C) | Vehicle (DMSO) Soluble Kinase X (% of 40°C) | 10 µM FICN Soluble Kinase X (% of 40°C) |

| 40 | 100% | 100% |

| 44 | 98% | 101% |

| 48 | 91% | 99% |

| 52 | 52% (Tm) | 94% |

| 56 | 15% | 81% |

| 60 | 5% | 48% (Tm) |

| 64 | <1% | 12% |

Phosphoproteomics for Pathway Deconvolution

Once Kinase X is confirmed as a direct target, the next logical step is to understand how FICN-mediated inhibition of Kinase X affects global cellular signaling. Since kinases function by phosphorylating substrate proteins, a quantitative phosphoproteomics analysis is the ideal tool for this purpose.[20][21]

Causality of Experimental Choice: Phosphoproteomics provides an unbiased, system-wide snapshot of the changes in protein phosphorylation upon drug treatment.[22][23] This allows for the identification of direct substrates of Kinase X and the broader downstream signaling pathways that are modulated, providing a detailed map of FICN's cellular MoA.[20]

Experimental Workflow: Phosphoproteomics

Caption: Workflow for Quantitative Phosphoproteomics Analysis.

Data Interpretation and Pathway Visualization

The output of a phosphoproteomics experiment is a list of thousands of identified phosphorylation sites and their relative abundance changes in response to FICN treatment.

-

Motif Analysis: The sequences surrounding the most significantly down-regulated phosphosites can be analyzed for a consensus motif. If this motif matches the known substrate motif for Kinase X, it provides strong evidence that these are direct substrates.

-

Pathway Enrichment: Tools like Ingenuity Pathway Analysis (IPA) or DAVID can be used to determine which signaling pathways are statistically over-represented among the proteins with altered phosphorylation.[24]

-

Network Mapping: The results can be used to build a signaling network diagram, illustrating the connections between Kinase X, its direct substrates, and the downstream pathways affected by FICN.

Hypothetical Signaling Pathway Modulated by FICN

Caption: Hypothetical Signaling Pathway Inhibited by FICN.

Part 3: In Vivo Validation

The final and most critical phase is to validate the proposed MoA in a relevant animal model. This step connects the molecular and cellular findings to a physiological outcome, which is essential for preclinical drug development.

Causality of Experimental Choice: In vivo studies are necessary to confirm that the drug reaches its target in a complex biological system, engages it at therapeutically relevant doses, and that this engagement leads to the desired efficacy. It also allows for the development of pharmacodynamic (PD) biomarkers.

Experimental Design for In Vivo MoA Validation

-

Model Selection: Choose an appropriate animal model. For an anti-cancer MoA, this would typically be a mouse xenograft model where human cancer cells are implanted into immunocompromised mice.

-

Dosing and Pharmacokinetics (PK): Determine the optimal dose and schedule for FICN that results in sufficient tumor exposure.

-

Pharmacodynamic (PD) Biomarker Analysis: Treat tumor-bearing mice with FICN or vehicle. At various time points, collect tumor samples and analyze them for evidence of target engagement. Based on our hypothetical pathway, this would involve:

-

Western Blot: Measuring the phosphorylation level of a direct substrate of Kinase X (e.g., p-Substrate1). A significant decrease in the p-Substrate1/Substrate1 ratio in tumors from FICN-treated mice would serve as a robust PD biomarker.

-

-

Efficacy Study: Conduct a long-term study to determine if the dose of FICN that successfully modulates the PD biomarker also leads to tumor growth inhibition.

A successful outcome would demonstrate a clear correlation: FICN administration leads to the inhibition of Kinase X phosphorylation activity in the tumor, which in turn leads to a reduction in tumor growth. This establishes a robust, evidence-based link between the molecular MoA and the therapeutic effect.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic, multi-disciplinary endeavor. The comprehensive strategy outlined in this guide—progressing from unbiased target identification with AC-MS, through orthogonal validation of target engagement with CETSA, to pathway deconvolution via phosphoproteomics and final confirmation in vivo—provides a rigorous and reliable framework. By adhering to these principles of scientific integrity, causality-driven experimental design, and robust validation, researchers can confidently build a compelling narrative for the biological activity of their small molecule, paving the way for successful preclinical and clinical development.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 104291-63-6|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CETSA [cetsa.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. news-medical.net [news-medical.net]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 22. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

- 23. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis - tv.qiagenbioinformatics.com [tv.qiagenbioinformatics.com]

The Strategic Synthesis and Latent Therapeutic Potential of 2-Formyl-1H-indole-6-carbonitrile: A Technical Guide for Chemical and Pharmacological Innovation

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Its inherent ability to interact with a diverse array of biological targets has rendered it a "privileged scaffold" in the quest for novel therapeutic agents. Within this esteemed class of heterocycles, 2-Formyl-1H-indole-6-carbonitrile emerges as a molecule of significant interest. Its unique trifunctional architecture—comprising the indole core, a reactive formyl group at the 2-position, and a versatile carbonitrile moiety at the 6-position—positions it as a highly valuable intermediate for the synthesis of complex molecular entities with potential applications in drug development, particularly in oncology and as kinase inhibitors.[3][4][5][6][7]

This in-depth technical guide provides a comprehensive literature review of the research surrounding this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical properties, and prospective biological significance. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this guide aims to empower further innovation and application of this promising molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 104291-63-6 | [3][8][9][10] |

| Molecular Formula | C₁₀H₆N₂O | [3][8][9][10][11] |

| Molecular Weight | 170.17 g/mol | [3][8][9][10][11] |

| Appearance | Olive-colored powder | [8][9] |

| Purity | ≥98% (commercial availability) | [3] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [11] |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The available ¹H NMR data provides key insights into the proton environment of the molecule.

-

δ 12.50 (s, 1H): This signal corresponds to the indole N-H proton, with its downfield shift indicative of its acidic nature and involvement in hydrogen bonding.

-

δ 9.97 (s, 1H): This singlet is characteristic of the formyl proton (-CHO) at the C2 position.

-

δ 7.96-7.91 (m, 2H): This multiplet likely represents the aromatic protons on the benzene ring of the indole nucleus, specifically H4 and H5 or H7, influenced by the electron-withdrawing cyano group.

-

δ 7.52-7.42 (m, 2H): This multiplet corresponds to the remaining aromatic protons.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary strategies: the formylation of a pre-existing indole core or the construction of the indole ring with the formyl group already envisioned.

Pathway 1: Oxidation of a Precursor Alcohol

A documented method for the synthesis of this compound involves the oxidation of 2-hydroxymethylindole-6-carbonitrile.[8][9] This approach is advantageous when the corresponding alcohol precursor is readily accessible.

-

Dissolution: Dissolve 2-hydroxymethylindole-6-carbonitrile (1.0 eq) in acetone.

-

Oxidation: Add activated manganese dioxide (MnO₂, ~3.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Additional Oxidant: Add another portion of manganese dioxide (~1.0 eq) and continue stirring for an additional 24 hours to ensure complete conversion.

-

Workup: Upon reaction completion (monitored by TLC), filter the mixture through a pad of diatomaceous earth to remove the insoluble manganese salts. Wash the solid residue with acetone.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography or recrystallization from a solvent mixture such as dichloromethane/hexane.

-

Causality of Experimental Choices:

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes. Its heterogeneous nature simplifies the workup process, as it can be easily removed by filtration. The portion-wise addition ensures a sufficient excess of the oxidant to drive the reaction to completion.

-

Acetone: Acetone is a suitable solvent for this reaction as it is relatively inert to the oxidizing conditions and effectively dissolves the starting material.

-

Caption: Oxidation of 2-hydroxymethylindole-6-carbonitrile.

Pathway 2: The Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][8][15][17] This reaction typically introduces a formyl group at the C3 position of the indole ring. However, formylation at the C2 position can be achieved if the C3 position is blocked. For the synthesis of this compound, this would involve the direct formylation of 6-cyanoindole.

Conceptual Workflow:

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich indole ring.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 104291-63-6|this compound|BLD Pharm [bldpharm.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 7. Hypoxia signaling pathways in cancer metabolism: the importance of co-selecting interconnected physiological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 104291-63-6 [chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. This compound | 104291-63-6 [amp.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. iris.unisa.it [iris.unisa.it]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. growingscience.com [growingscience.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

2-Formyl-1H-indole-6-carbonitrile reactivity and stability profile

An In-Depth Technical Guide to the Reactivity and Stability of 2-Formyl-1H-indole-6-carbonitrile

Abstract: this compound is a key heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—comprising an indole scaffold, a reactive aldehyde at the C2 position, and an electron-withdrawing nitrile at the C6 position—makes it a versatile intermediate for the synthesis of complex bioactive molecules and drug candidates.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity and stability, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced electronic effects governing its reaction pathways, detail its stability under various stress conditions, and provide actionable experimental protocols.

Core Molecular Profile and Significance

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The title compound, this compound, emerges as a particularly valuable derivative. The C2-formyl group serves as a synthetic handle for a multitude of transformations, while the C6-carbonitrile group modulates the electronic properties of the indole ring, influencing both its reactivity and the pharmacological properties of its derivatives. This strategic functionalization allows for the development of compounds targeting a wide array of biological pathways, including those involved in cancer, infectious diseases, and neurodegenerative disorders.[2][3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The data below has been consolidated from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 104291-63-6 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₀H₆N₂O | [6] |

| Molecular Weight | 170.17 g/mol | [6] |

| Appearance | Olive colored powder / Beige solid | [5][11] |

| Melting Point | No data available | |

| Boiling Point | 429.6±25.0 °C (Predicted) | [12] |

| Purity | ≥98% (Typical) | [6] |

| ¹H NMR (DMSO-d6) | δ 12.50 (s, 1H, NH), 9.97 (s, 1H, CHO), 7.96-7.91 (m, 2H), 7.52-7.42 (m, 2H) | [5] |

| Storage Conditions | 2-8°C, under inert gas atmosphere | [9][12] |

Reactivity Profile: A Tale of Three Functional Groups

The chemical behavior of this compound is dictated by the interplay between the indole nucleus, the C2-aldehyde, and the C6-nitrile. The electron-withdrawing nature of both the formyl and nitrile groups significantly influences the electron density distribution across the molecule.

// Nodes for reactivity labels N_H [label="N-H Acidity & Alkylation/Acylation\n(Site A)", pos="2.5,1.5!", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formyl [label="Nucleophilic Addition & Condensation\n(Site B)", pos="-2.5,1.8!", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="Hydrolysis/Reduction\n(Site C)", pos="-2.5,-1.8!", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Ring [label="Aromatic Ring (Deactivated)\nElectrophilic Substitution at C3 possible\n(Site D)", pos="2.5,-1.2!", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from labels to molecule parts N_H -> mol [pos="1.8,0.8!", lhead=cluster_molecule, ltail=N_H, color="#EA4335", style=dashed]; Formyl -> mol [pos="-1.5,0.9!", lhead=cluster_molecule, ltail=Formyl, color="#4285F4", style=dashed]; Nitrile -> mol [pos="-1.5,-0.9!", lhead=cluster_molecule, ltail=Nitrile, color="#FBBC05", style=dashed]; Ring -> mol [pos="1.8,-0.5!", lhead=cluster_molecule, ltail=Ring, color="#34A853", style=dashed]; } dot Figure 1: Key reactivity sites on this compound.

Reactions at the C2-Formyl Group (Site B)

The aldehyde is the most versatile functional group for synthetic transformations. It is highly susceptible to nucleophilic attack and condensation reactions.

-

Reductive Amination: A cornerstone of medicinal chemistry for introducing amine diversity. The formyl group readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃, NaBH₃CN) to yield the corresponding amine. This is a robust method for creating libraries of substituted indole derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are highly effective for C-C bond formation, converting the aldehyde into an alkene. This allows for the extension of carbon chains and the synthesis of conjugated systems, such as stilbene-like derivatives, which have been investigated for their biological properties.[13]

-

Condensation Reactions: Classic condensations with active methylene compounds (e.g., malononitrile, cyanoacetates) under Knoevenagel conditions provide access to highly functionalized, electron-deficient alkenes.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding 2-indole-carboxylic acid using standard oxidants like potassium permanganate or silver oxide. Conversely, it can be reduced to the 2-hydroxymethyl-indole using mild reducing agents like sodium borohydride.[5]

Reactions at the Indole Nitrogen (Site A)

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, KOH).[1][14] The resulting indolyl anion is a potent nucleophile.

-

N-Alkylation/N-Arylation: Reaction with alkyl halides, benzyl halides, or other electrophiles allows for substitution at the N1 position. This is often done to protect the indole nitrogen, improve solubility, or modulate biological activity by introducing specific side chains.

-